molecular formula C9H14N2O B129019 4-Ethoxy-6-methylbenzene-1,3-diamine CAS No. 141614-04-2

4-Ethoxy-6-methylbenzene-1,3-diamine

Cat. No.: B129019
CAS No.: 141614-04-2
M. Wt: 166.22 g/mol
InChI Key: AYAKPRUPZTWPLK-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylbenzene-1,3-diamine is a chemical compound of interest in scientific research, particularly in the field of coordination chemistry and materials science. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. The compound serves as a valuable precursor or building block in organic synthesis. Researchers utilize this and related diamino substrates for the synthesis of Schiff base ligands . These ligands are formed through condensation reactions with carbonyl compounds, such as aldehydes or ketones, and can subsequently complex with various metal ions (e.g., Cu(II), Zn(II)) to form coordination complexes . The resulting metal complexes are of significant research value for studies in catalysis, material design, and investigating DNA-binding interactions . The molecular framework of the compound, featuring both amino and ethoxy functional groups, contributes to its ligand properties and potential for molecular recognition. The CAS registry number for the closely related dihydrochloride salt form is 113715-25-6 . Researchers should consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

CAS No.

141614-04-2

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethoxy-6-methylbenzene-1,3-diamine

InChI

InChI=1S/C9H14N2O/c1-3-12-9-4-6(2)7(10)5-8(9)11/h4-5H,3,10-11H2,1-2H3

InChI Key

AYAKPRUPZTWPLK-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)N)N

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dinitro-4-ethoxy-6-methylbenzene

The nitration-reduction pathway begins with regioselective nitration of 4-ethoxy-6-methylbenzene. The ethoxy group directs nitration to the ortho and para positions, while the methyl group influences secondary substitution.

Nitration Conditions :

  • Nitrating agent : Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 65°C.

  • Solvent : Dichloromethane or toluene.

  • Reaction time : 1–3 hours, monitored via gas chromatography.

Under these conditions, nitration predominantly yields 1,3-dinitro-4-ethoxy-6-methylbenzene due to steric and electronic effects. The methyl group at position 6 hinders nitration at adjacent positions, favoring substitution at position 3.

Catalytic Hydrogenation of Nitro Groups

The dinitro intermediate is reduced to the diamine using catalytic hydrogenation:

  • Catalyst : Palladium on carbon (Pd/C, 5–10 wt%).

  • Solvent : Acetic acid or ethanol.

  • Hydrogen pressure : 1–3 atm at 50–80°C.

  • Reaction time : 12–20 hours.

This method achieves >95% conversion with yields exceeding 85%. Impurities from phosphorus salts (e.g., from diphenylphosphoryl azide) may necessitate recrystallization from methanol.

Curtius Rearrangement-Based Synthesis

Acyl Azide Formation

Acyl azides serve as precursors for isocyanate intermediates. For 4-ethoxy-6-methylbenzene-1,3-diamine, the synthesis involves:

  • Activation : Conversion of 4-ethoxy-6-methylbenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Azide formation : Reaction with diphenylphosphoryl azide (DPPA) in the presence of triethylamine (TEA) or DIPEA.

Key conditions :

  • Solvent : Acetonitrile or dichloromethane.

  • Temperature : 0–25°C to prevent premature decomposition.

Thermal Decomposition to Isocyanate

Heating the acyl azide at 100°C induces Curtius rearrangement, generating an isocyanate intermediate. This step requires anhydrous conditions to avoid hydrolysis.

Hydrolysis to Diamine

The isocyanate is hydrolyzed under acidic conditions (e.g., trifluoroacetic acid) to yield the primary amine. For diamine synthesis, this step is repeated or modified to introduce both amino groups.

Yield : 60–70% after purification, limited by phosphorous salt impurities.

Multi-Step Synthesis via Halogenated Intermediates

Halogenation and Nitration

Adapting methods from high-purity diaminobenzenediol synthesis, this approach starts with 1,2,3-trihalo-4-ethoxy-6-methylbenzene:

  • Nitration : HNO₃/H₂SO₄ at 65°C introduces nitro groups at positions 1 and 3.

  • Halogen displacement : Reaction with alkoxide (e.g., sodium ethoxide) replaces halogens with hydroxyl groups.

Reductive Amination

Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines.

  • Solvent : Acetic acid.

  • Yield : >99% purity with 80–95% isolated yield.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Purity
Nitration-ReductionHNO₃, Pd/C, H₂65°C, 1–3 atm H₂85–95%>99%
Curtius RearrangementDPPA, TEA, TFA100°C, anhydrous60–70%95%
Halogenated IntermediatesHNO₃, Pd/C, NaOEt65°C, acetic acid80–95%>99%

Industrial-Scale Optimization

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitration rates but require careful handling due to toxicity.

  • Carboxylic acids (e.g., acetic acid) improve hydrogenation efficiency by stabilizing intermediates.

Impurity Control

  • Phosphorous salts : Removed via aqueous washes or recrystallization.

  • By-products : Chromatography or fractional distillation ensures >99.9% purity for polymer-grade diamines.

Emerging Techniques

Continuous Flow Reactors

Microreactors enable precise temperature control during nitration, reducing side reactions and improving yields by 10–15% compared to batch processes.

Enzymatic Reduction

Preliminary studies show nitroreductases can selectively reduce nitro groups under mild conditions (pH 7, 30°C), though industrial scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions

6-Azauracil undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 6-azauracil include diazonium salts, cyanoacetylcyanamide, chloroethers, and acetals. Reaction conditions often involve heating, silylation, and cyclization processes .

Major Products Formed

Major products formed from the reactions of 6-azauracil include non-nucleosides, polyheterocyclic nitrogen systems, and various derivatives with potential biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Alkyl/Halogen Groups

3,5-Diethyltoluene-2,4-diamine (2,4-diethyl-6-methylbenzene-1,3-diamine)
  • Molecular Formula : C₁₁H₁₈N₂
  • Key Differences : Features ethyl groups at positions 2 and 4 instead of ethoxy.
  • Impact: Solubility: Higher hydrophobicity due to ethyl groups, reducing water solubility compared to the ethoxy derivative.
4-Fluoro-6-methylbenzene-1,3-diamine
  • Molecular Formula : C₇H₈FN₂
  • Key Differences : Fluorine replaces the ethoxy group at position 3.
  • Impact: Electronic Effects: Fluorine’s electron-withdrawing nature increases the amine’s acidity, enhancing hydrogen-bonding capacity.

Positional Isomerism: 1,3-Diamine vs. 1,2-Diamine

4-Ethoxybenzene-1,2-diamine
  • Molecular Formula : C₈H₁₂N₂O
  • Key Differences: Amino groups at positions 1 and 2 instead of 1 and 3.
  • Impact: Stability: 1,2-diamines are more prone to oxidation due to proximity of amino groups. Synthesis: Often isolated as sulfate salts (e.g., C₈H₁₂N₂O·H₂O₄S, MW 250.27) to enhance stability .

Complex Derivatives: Bioactive Diamines

N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (Compound 6l)
  • Structure : Incorporates indazole and pyrimidine moieties.
  • Bioactivity: Exhibits potent antiproliferative activity against nasopharyngeal carcinoma (IC₅₀ in submicromolar range) with lower nephrotoxicity than cisplatin.
  • Comparison : The ethoxy and methyl groups in 4-Ethoxy-6-methylbenzene-1,3-diamine may offer similar pharmacophore flexibility but require functionalization for enhanced target binding .

Azo Dyes vs. Diamine Intermediates

Chrysoidine Derivatives (e.g., 4-(Phenylazo)benzene-1,3-diamine)
  • Structure : Azo (-N=N-) group linked to benzene-1,3-diamine.
  • Applications : Used in textiles but classified as mutagenic (Category 2) and toxic (H341, H315).
  • Comparison : Unlike azo dyes, 4-Ethoxy-6-methylbenzene-1,3-diamine lacks the mutagenic azo group, making it safer for pharmaceutical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituents Key Applications
4-Ethoxy-6-methylbenzene-1,3-diamine C₉H₁₄N₂O 166.22 4-ethoxy, 6-methyl Pharmaceutical intermediate
3,5-Diethyltoluene-2,4-diamine C₁₁H₁₈N₂ 178.28 2,4-diethyl, 6-methyl Polymer curing
4-Fluoro-6-methylbenzene-1,3-diamine C₇H₈FN₂ 154.15 4-fluoro, 6-methyl Anticancer agents
4-Ethoxybenzene-1,2-diamine C₈H₁₂N₂O 152.20 4-ethoxy, 1,2-diamine Stabilized as sulfate salt

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethoxy-6-methylbenzene-1,3-diamine?

  • Methodological Answer : The compound can be synthesized via sulfation of 4-ethoxyaniline derivatives. A typical procedure involves reacting 4-ethoxyaniline with sulfuric acid under controlled conditions, followed by crystallization for purification. Key parameters include temperature control (e.g., 60–80°C) and stoichiometric ratios to minimize byproducts like sulfonic acid derivatives. Post-synthesis, characterization via NMR and IR spectroscopy is critical to confirm structural integrity .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Resolve aromatic proton environments and ethoxy/methyl substituents (δ ~1.3 ppm for CH3, δ ~4.0 ppm for ethoxy -OCH2).
  • FT-IR : Identify N-H stretches (~3300–3500 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹).
  • ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 181.1).
    Cross-validation with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling 4-Ethoxy-6-methylbenzene-1,3-diamine?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure.
  • Waste Disposal : Segregate acidic waste (e.g., sulfate byproducts) and neutralize before disposal. Collaborate with certified waste management services to avoid environmental contamination.
  • Hazard Mitigation : Monitor for symptoms of inhalation toxicity (e.g., respiratory irritation) and implement emergency ventilation protocols .

Advanced Research Questions

Q. How do solvent-solute interactions influence reaction efficiency in synthetic pathways?

  • Methodological Answer : Binary solvent systems (e.g., water-ethanol mixtures) can modulate solubility and reactivity. For example, polar protic solvents stabilize charged intermediates in sulfation reactions, while aprotic solvents (e.g., DCM) enhance nucleophilic substitution rates. Conduct dielectric constant (ε) and Kamlet-Taft parameter analyses to optimize solvent selection .

Q. How can researchers resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer :

  • Iterative Validation : Compare experimental NMR/IR data with multiple computational methods (e.g., DFT vs. MP2).
  • Error Analysis : Assess basis set limitations (e.g., B3LYP/6-31G* vs. larger sets) and solvent effects in simulations.
  • Reference Standards : Cross-check against high-resolution datasets from NIST Chemistry WebBook or crystallographic databases .

Q. What high-throughput strategies are effective for evaluating biological activity?

  • Methodological Answer :

  • Luciferase Reporter Assays : Screen for pathway inhibition (e.g., UPR/IRE1α-XBP1) using structurally similar diamines as positive controls.
  • SAR Studies : Synthesize analogues with varied substituents (e.g., ethoxy → methoxy) and assess activity via dose-response curves.
  • Topological Data Analysis (TDA) : Identify activity clusters and outliers in large datasets to prioritize lead compounds .

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